Cas no 2172596-62-0 (1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(3-Hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a specialized triazole derivative featuring a trifluoromethyl group and a carboxylic acid functionality. Its structural design combines a sterically hindered hydroxyalkyl substituent with an electron-withdrawing trifluoromethyl group, enhancing its reactivity and stability in synthetic applications. The carboxylic acid moiety provides versatility for further derivatization, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group improves lipophilicity and metabolic stability, which is advantageous in the development of bioactive compounds. This compound is particularly useful in the synthesis of heterocyclic frameworks and as a building block for pharmaceuticals or crop protection agents.
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid structure
2172596-62-0 structure
商品名:1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:2172596-62-0
MF:C9H12F3N3O3
メガワット:267.205092430115
CID:6299207
PubChem ID:165834282

1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
    • 2172596-62-0
    • EN300-1593238
    • インチ: 1S/C9H12F3N3O3/c1-8(2,4-16)3-15-6(9(10,11)12)5(7(17)18)13-14-15/h16H,3-4H2,1-2H3,(H,17,18)
    • InChIKey: NJEFOYRGDNLRME-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C(=O)O)N=NN1CC(C)(C)CO)(F)F

計算された属性

  • せいみつぶんしりょう: 267.08307574g/mol
  • どういたいしつりょう: 267.08307574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 88.2Ų

1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1593238-1.0g
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
1g
$1214.0 2023-06-04
Enamine
EN300-1593238-5.0g
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
5g
$3520.0 2023-06-04
Enamine
EN300-1593238-500mg
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
500mg
$877.0 2023-09-23
Enamine
EN300-1593238-250mg
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
250mg
$840.0 2023-09-23
Enamine
EN300-1593238-1000mg
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
1000mg
$914.0 2023-09-23
Enamine
EN300-1593238-2.5g
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
2.5g
$2379.0 2023-06-04
Enamine
EN300-1593238-0.05g
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
0.05g
$1020.0 2023-06-04
Enamine
EN300-1593238-5000mg
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
5000mg
$2650.0 2023-09-23
Enamine
EN300-1593238-10000mg
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
10000mg
$3929.0 2023-09-23
Enamine
EN300-1593238-2500mg
1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172596-62-0
2500mg
$1791.0 2023-09-23

1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報

Introduction to 1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172596-62-0)

The compound 1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by its CAS number 2172596-62-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both hydroxyl and trifluoromethyl substituents in its structure imparts unique chemical properties that make it a promising candidate for further exploration.

At the core of this compound's significance lies its triazole moiety, a heterocyclic ring system that is widely recognized for its biological activity. Triazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. In particular, the 5-(trifluoromethyl) group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for developing novel therapeutic agents. The 3-hydroxy-2,2-dimethylpropyl side chain contributes to the compound's solubility and binding affinity to biological targets, further optimizing its pharmacokinetic profile.

Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in drug development. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacological properties, often leading to improved efficacy and reduced toxicity. The trifluoromethyl group in 1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in modulating the compound's interactions with biological receptors. This modification has been shown to enhance binding affinity and prolong the duration of action, making it a valuable feature for drug design.

The carboxylic acid functionality at the 4-position of the triazole ring provides an additional site for chemical modification. This moiety can be readily incorporated into various drug molecules through esterification or amidation reactions, allowing for the synthesis of derivatives with tailored pharmacological properties. Such modifications are essential for optimizing drug solubility, bioavailability, and metabolic stability. The versatility of this compound as a building block underscores its potential in the development of next-generation pharmaceuticals.

In vitro studies have demonstrated that 1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits promising activity against a range of pathogens. Its ability to inhibit bacterial growth has been attributed to its interaction with essential cellular components. Furthermore, preliminary data suggest that this compound may exhibit antifungal properties as well. These findings are particularly encouraging given the increasing prevalence of drug-resistant strains of microorganisms.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex triazole core. These synthetic approaches not only highlight the expertise required in pharmaceutical chemistry but also underscore the importance of innovation in chemical synthesis.

The potential applications of 1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid extend beyond antimicrobial therapy. Its structural features make it a versatile scaffold for developing compounds with therapeutic effects against other diseases as well. For instance, modifications to the hydroxyl group could enable the synthesis of derivatives with anti-inflammatory or anticancer properties. Such applications are currently under investigation by researchers aiming to expand the therapeutic arsenal against challenging diseases.

The safety and efficacy of any pharmaceutical compound must be rigorously evaluated before clinical use. Preclinical studies have been conducted to assess the toxicological profile of 1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, focusing on its potential side effects and interactions with biological systems. These studies have provided valuable insights into its metabolic pathways and excretion profiles. The results have been instrumental in guiding further development efforts toward ensuring patient safety.

As our understanding of biological systems continues to evolve, so does our approach to drug design. The integration of computational methods into medicinal chemistry has revolutionized how new compounds are discovered and optimized. Virtual screening techniques have been used to identify potential binding sites on biological targets for 1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, providing a rational basis for structure-based drug design. These advancements are accelerating the pace at which novel therapeutics are developed.

The role of collaboration in advancing pharmaceutical research cannot be overstated. Partnerships between academic institutions and industry leaders have been pivotal in bringing new drugs to market efficiently. By combining expertise from various disciplines—such as organic chemistry, biochemistry, and pharmacology—researchers can tackle complex challenges more effectively than ever before. The development of 1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exemplifies this collaborative spirit.

In conclusion,1-(3-hydroxy-2,2-dimethylpropyl)-5-(trifluoromethyl)-1H-1,

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.